

An In-depth Technical Guide to MC-Val-Cit-PABvinblastine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MC-Val-Cit-PAB-vinblastine

Cat. No.: B12426591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **MC-Val-Cit-PAB-vinblastine**, an antibody-drug conjugate (ADC) payload. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Core Concepts: Chemical Formula and Components

MC-Val-Cit-PAB-vinblastine is a complex molecule designed for targeted cancer therapy. It consists of three key components: a cytotoxic agent (vinblastine), a cleavable linker system (MC-Val-Cit-PAB), and a reactive moiety for antibody conjugation.

The chemical formula for **MC-Val-Cit-PAB-vinblastine** is C₇₄H₉₇N₁₀O₁₅, and its molecular weight is 1366.62 g/mol .

The constituent parts of the molecule are:

- MC (Maleimidocaproyl): This unit contains a maleimide group that serves as a reactive handle for conjugation to thiol groups present in cysteine residues of monoclonal antibodies.
- Val-Cit (Valine-Citrulline): This dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic cleavage is the basis for the targeted release of the cytotoxic payload.



- PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Once the Val-Cit linker
 is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the
 efficient release of the unmodified vinblastine payload.
- Vinblastine: A potent microtubule-disrupting agent that induces cell cycle arrest at the G2/M phase and subsequent apoptosis. The chemical formula for vinblastine is C46H58N4O9.[1]

Quantitative Data Summary

While specific in vitro cytotoxicity data for the complete **MC-Val-Cit-PAB-vinblastine** conjugate is not widely available in public literature, the following tables summarize the known properties of its components and representative data for similar ADCs.

Table 1: Physicochemical Properties of MC-Val-Cit-PAB-vinblastine and its Components

Compound	Chemical Formula	Molecular Weight (g/mol)
MC-Val-Cit-PAB-vinblastine	C74H97N10O15	1366.62
Vinblastine	C46H58N4O9	810.97[1]
MC-Val-Cit-PAB Linker	C28H40N6O7	572.65

Table 2: Representative In Vitro Cytotoxicity of Vinblastine Against Various Cancer Cell Lines



AMO-1 Myeloma NCI-H446 Small Cell Lun SUP-M2 Anaplastic Lar Lymphoma IM-9 Myeloma NCI-H2122 Lung Adenoca WSU-DLCL2 B-cell Lympho U-698-M B-cell Leukem	0.000678 0.000722 0.000805 ma 0.000823
SUP-M2 Anaplastic Lar Lymphoma IM-9 Myeloma NCI-H2122 Lung Adenoca WSU-DLCL2 B-cell Lympho	0.000678 0.000722 urcinoma 0.000805 ma 0.000823 ia 0.000907
IM-9 Myeloma NCI-H2122 Lung Adenoca WSU-DLCL2 B-cell Lympho	0.000678 0.000722 arcinoma 0.000805 ma 0.000823 ia 0.000907
NCI-H2122 Lung Adenoca WSU-DLCL2 B-cell Lympho	nrcinoma 0.000805 ma 0.000823 ia 0.000907
WSU-DLCL2 B-cell Lympho	ma 0.000823 ia 0.000907
	ia 0.000907
U-698-M B-cell Leukem	
	0.000962
NCCIT Testis	
P30-OHK Acute Lympho	blastic Leukemia 0.000994
ALL-SIL T-cell Leukem	ia 0.001186
BC-1 B-cell Lympho	ma 0.001212
JiyoyeP-2003 Burkitt Lympho	oma 0.001234
JVM-3 Lymphoid Neo	plasm 0.001310
Jurkat T-cell Leukem	ia 0.001316
NCI-H847 Small Cell Lun	ng Cancer 0.001331
MDST8 Large Intestine	e 0.001354
SU-DHL-5 B-cell Lympho	ma 0.001380
NCI-H69 Small Cell Lun	ng Cancer 0.001436
MV-4-11 Leukemia	0.001441
RPMI-8402 Lymphoblastic	T-cell Leukemia 0.001472
MOG-G-UVW Glioma	0.001506
CML-T1 Chronic Myelo	oid Leukemia 0.001581
P32-ISH Burkitt Lympho	oma 0.001631



BL-41	Burkitt Lymphoma	0.001648
EoL-1-cell	Hematopoietic Neoplasm	0.001656

Data sourced from the Genomics of Drug Sensitivity in Cancer database.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of the complete **MC-Val-Cit-PAB-vinblastine** conjugate are proprietary and not publicly available. However, this section provides a representative, multi-step protocol for the synthesis of the MC-Val-Cit-PAB linker and a general method for its conjugation to a cytotoxic agent and an antibody, based on established chemical principles for ADC development.

Synthesis of the MC-Val-Cit-PAB Linker

This protocol outlines a common synthetic route for the Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl alcohol linker.

Step 1: Synthesis of Fmoc-Val-Cit-PABA

- Dissolve Fmoc-Val-Cit (1.5 g) in a mixture of dichloromethane (14 mL) and methanol (7 mL).
- Add 4-aminobenzyl alcohol (445.2 mg, 3.62 mmol) to the solution.
- Add N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) (1.5 g, 6 mmol) to the reaction mixture.
- Stir the solution at room temperature overnight.
- Concentrate the solvent under reduced pressure.
- Wash the resulting residue with diisopropyl ether for 30 minutes.
- Filter the solid and wash again with diisopropyl ether for 30 minutes.
- Filter the solid to obtain Fmoc-Val-Cit-PABA (yield: 82%).



Step 2: Fmoc Deprotection

- Dissolve the Fmoc-Val-Cit-PABA (2 g) in dimethylformamide (DMF) (10 mL).
- Add pyridine (2 mL) to the solution.
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction completion by thin-layer chromatography (TLC).
- Upon completion, concentrate the solution under high vacuum to obtain a yellow solid of H₂N-Val-Cit-PABA, which can be used in the next step without further purification.

Step 3: Coupling with Maleimidocaproic Acid

- Dissolve the H₂N-Val-Cit-PABA from the previous step in DMF.
- Add an activated ester of maleimidocaproic acid (e.g., MC-OSu) to the solution.
- Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to catalyze the reaction.
- Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.
- Purify the final product, MC-Val-Cit-PAB-OH, by column chromatography.

General Protocol for Conjugation of MC-Val-Cit-PABvinblastine to an Antibody

This is a generalized protocol for the conjugation of a drug-linker complex to a monoclonal antibody.

Step 1: Antibody Reduction

- Prepare a solution of the desired monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups. The molar ratio



of TCEP to antibody needs to be optimized.

• Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

Step 2: Drug-Linker Conjugation

- Dissolve the MC-Val-Cit-PAB-vinblastine in an organic co-solvent like dimethyl sulfoxide (DMSO).
- Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR).
- Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be protected from light.

Step 3: Quenching and Purification

- Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
- Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HICC), to remove unconjugated drug-linker, excess quenching agent, and aggregated antibody.

Step 4: Characterization

- Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry.
- Assess the purity and aggregation of the final ADC product using size-exclusion chromatography (SEC-HPLC).
- Confirm the identity and integrity of the ADC using techniques such as SDS-PAGE and mass spectrometry.

Signaling Pathways and Experimental Workflows



Mechanism of Action and Signaling Pathway

The **MC-Val-Cit-PAB-vinblastine** ADC exerts its cytotoxic effect through a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis.



Click to download full resolution via product page

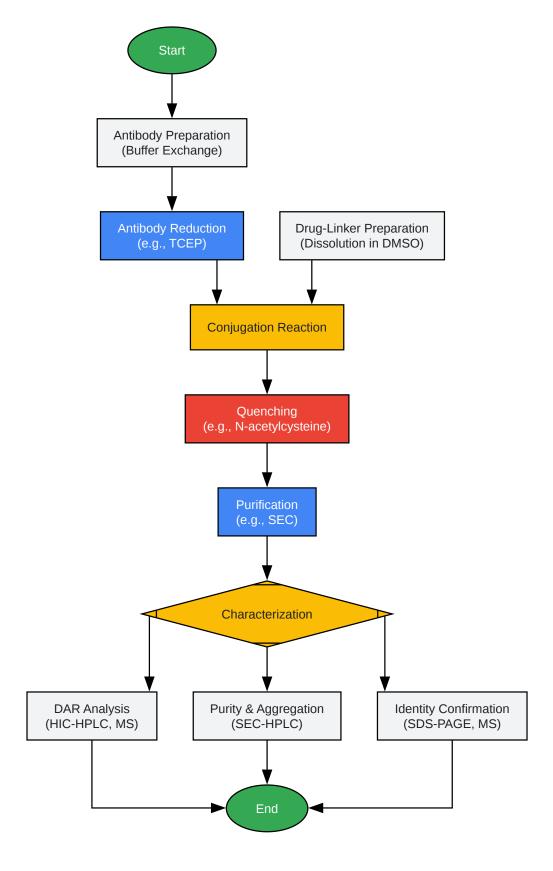
Caption: Mechanism of action of a vinblastine-based ADC.

Upon administration, the ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen. The antibody component of the ADC binds to the antigen, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, cleave the Val-Cit linker. This releases the active vinblastine payload into the cytoplasm. Free vinblastine then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the M-phase, which ultimately triggers apoptosis. Additionally, vinblastine has been shown to activate the SAPK/JNK signaling pathway, leading to the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, further contributing to the apoptotic process.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate.





Click to download full resolution via product page

Caption: A generalized workflow for ADC synthesis and characterization.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. guidechem.com [guidechem.com]
- 2. Drug: Vinblastine Cancerrxgene Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to MC-Val-Cit-PAB-vinblastine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426591#chemical-formula-of-mc-val-cit-pab-vinblastine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





